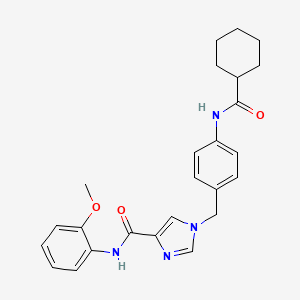
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide” is a compound that contains a benzene ring conjugated to a propanoic acid . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene to form 3,4-dimethoxyphenylacetyl chloride. The reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane at room temperature for 3 hours gives an amide . Another method involves adding 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine) and anhydrous dichloromethane in a reaction flask, cooling to 0 DEG.C, adding EDCI.HCl under the nitrogen protection, stirring to react for 30 minutes, and then warming to room temperature, and continuously stirring to react for 24 hours .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various enzymes and pathways that are involved in cell growth and proliferation. They also induce apoptosis, or programmed cell death, in cells.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 369.5 , a melting point of 124 °C , a boiling point of 559.3±50.0 °C , and a density of 1.130±0.06 g/cm3 .
科学的研究の応用
However, compounds with similar structures have been mentioned in various contexts such as:
- Role of ROS in Diseases: Compounds with similar structures have been used to study the role of reactive oxygen species (ROS) in diseases like cardiovascular disease, cancer, and neurodegenerative diseases.
- Synthesis of Bioactive Compounds : Such compounds have been synthesized for potential bioactive properties, which could be applied in medicinal chemistry .
- Intermediate for Muscle Relaxants : Derivatives have been employed as intermediates in the preparation of muscle relaxants like papaverine .
- Alzheimer’s Disease Research : There are applications in preparation for medicines resisting Alzheimer’s disease .
- Enantioselective Synthesis : They have been used in enantioselective synthesis processes, which is a key aspect of creating pharmaceuticals with specific desired activities .
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.
Biochemical Pathways
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, have some activity as a monoamine oxidase inhibitor . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may affect similar biochemical pathways, potentially influencing monoamine oxidase activity and thereby affecting neurotransmitter levels.
Pharmacokinetics
It is known that similar compounds can be analyzed using reverse phase (rp) hplc method with simple conditions . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may have similar properties, potentially influencing its bioavailability.
Result of Action
It is known that similar compounds have been used in the preparation of a medicine resisting alzheimer disease . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may have similar effects, potentially influencing neuronal cell activity and having a neuroprotective effect.
Action Environment
It is known that similar compounds have been studied for their corrosion inhibition behavior in acidic media . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may also be influenced by environmental factors such as pH.
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO5S/c1-23-14-7-6-10(8-15(14)24-2)13(20)9-19-25(21,22)16-11(17)4-3-5-12(16)18/h3-8,13,19-20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMRRJPUUWDVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)
![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B3000290.png)

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)


![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)
![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B3000304.png)
